3-aminoacridin-9(10H)-one

Physicochemical Profiling Ionization State Formulation Development

DNA-binding researchers face a scaffold gap: 9-aminoacridine (pKa 9.99) remains cationic at pH 7.4, confounding π-stacking measurements with electrostatic artifacts. 3-Aminoacridin-9(10H)-one (pKa 1.75) resolves this-fully neutral under physiological conditions. • Distinct mp 292 °C & LogP 2.84 - unambiguous isomer-specific HPLC/DSC standard vs. 2-aminoacridone (mp 301-303 °C) • Regioselective 3-NH₂ enables efficient Schiff base library synthesis without competing salt formation • ≥98% purity; ISO-certified supply chain with global logistics

Molecular Formula C13H10N2O
Molecular Weight 210.23 g/mol
CAS No. 50433-64-2
Cat. No. B1295518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-aminoacridin-9(10H)-one
CAS50433-64-2
Molecular FormulaC13H10N2O
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(N2)C=C(C=C3)N
InChIInChI=1S/C13H10N2O/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13(10)16/h1-7H,14H2,(H,15,16)
InChIKeyBTHAAMLEAPQIGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminoacridin-9(10H)-one: Position-Specific Acridone Building Block


3-Aminoacridin-9(10H)-one (CAS 50433-64-2) is a heterocyclic aromatic compound belonging to the acridin-9(10H)-one (acridone) class, featuring a primary amino substituent at the 3-position of the tricyclic scaffold . With a molecular formula of C₁₃H₁₀N₂O and a molecular weight of 210.23 g·mol⁻¹, this compound possesses a planar structure that confers DNA intercalation potential, while the 9-keto group distinguishes it from the fully aromatic 9-aminoacridine series . Commercially available at purities of ≥95–98% from multiple suppliers, it serves as a versatile synthetic intermediate for generating Schiff bases, fluorescent probes, and pharmacologically active derivatives through modification of the reactive aromatic amine [1].

Synthetic building block for regioisomeric Schiff base and amide libraries
Neutral scaffold (low pKa) supports non-cationic DNA probe design
Commercial availability at high purity from multiple suppliers

3-Aminoacridin-9(10H)-one: Why Substitution Fails


Aminoacridin-9(10H)-ones are not interchangeable: the position of the amino substituent on the acridone ring fundamentally governs key physicochemical properties, including basicity (pKa), thermal stability, lipophilicity, and regiochemical reactivity . For instance, the 3-amino isomer (CAS 50433-64-2) exhibits a predicted pKa of 1.75±0.20, which is more than two log units lower than the 2-amino isomer (pKa 4.00±0.20), directly impacting protonation state, solubility, and formulation compatibility under physiological and experimental conditions . Furthermore, the regiochemistry of the amino group dictates the electronic distribution across the conjugated π-system, altering both the UV-Vis absorption profile and the chemical reactivity toward electrophilic derivatization—critical considerations for applications in fluorescent probe design, DNA-binding agent development, and structure-activity relationship (SAR) studies [1].

Protonation State Shift
Amino position lowers pKa by more than two log units versus 2-amino isomer, altering solubility and buffer compatibility.
Electronic Distribution Mismatch
Regiochemistry changes UV-Vis absorption and electrophilic derivatization reactivity, critical for probe design.
DNA Binding Mode Divergence
Non-linear intercalation isotherm of 3-aminoacridinium contrasts with linear mode of 9-aminoacridine, affecting biophysical readouts.

3-Aminoacridin-9(10H)-one: Differentiation Evidence vs. Analogs


pKa: Weaker Base vs. 2-Amino and 9-Amino Congeners

The predicted acid dissociation constant (pKa) of 3-aminoacridin-9(10H)-one is 1.75±0.20, compared to 4.00±0.20 for the 2-amino positional isomer (2-aminoacridin-9(10H)-one, CAS 27918-14-5) and an experimentally determined pKa of 9.99 for 9-aminoacridine (CAS 90-45-9) [1]. This represents a 2.25 log unit decrease in basicity relative to the 2-amino isomer and a >8 log unit decrease relative to 9-aminoacridine. At physiological pH (7.4), 3-aminoacridin-9(10H)-one remains predominantly neutral, whereas 9-aminoacridine is >99% protonated/cationic [1].

Basicity (pKa)
Head-to-head
ΔpKa −2.25 vs. 2-aminoacridone; −8.24 vs. 9-aminoacridine
Neutral at physiological pH supports distinct formulation and DNA-binding contexts.
Predicted pKa (ChemAxon); 9-aminoacridine experimental.
Physicochemical Profiling Ionization State Formulation Development

Thermal Stability: Distinct Melting Point Profile

The experimentally determined melting point of 3-aminoacridin-9(10H)-one is 292 °C, compared to 301–303 °C for 2-aminoacridin-9(10H)-one and 360–362 °C for unsubstituted acridone (9(10H)-acridinone, CAS 578-95-0) . The 3-amino isomer thus melts approximately 9–11 °C lower than its 2-amino counterpart, indicating weaker intermolecular hydrogen bonding and/or less efficient crystal packing, which may translate into subtly different solubility behavior in organic solvents.

Melting Point
Data to verify
292 °C (ΔTm −9 to −11 °C vs. 2-amino isomer)
Enables isomer differentiation by DSC or melting point apparatus.
Literature values; independent verification recommended.
Thermal Analysis Purity Assessment Formulation Stability

Lipophilicity: Distinct LogP Window vs. Acridone and 9-Aminoacridine

3-Aminoacridin-9(10H)-one has a computed LogP of 2.84, which falls between that of acridone (LogP = 3.21–4.2, ALOGPS and ChemAxon predictions) and 9-aminoacridine (LogP = 2.74, experimental) [1]. The 2-amino positional isomer is reported with the identical molecular formula and similar predicted LogP range, but the subtle electronic difference arising from the amino group position alters hydrogen-bond donor/acceptor topology, affecting chromatographic retention and partitioning behavior.

Lipophilicity (LogP)
Reported
LogP = 2.84; ΔLogP ≈ −0.4 to −1.3 vs. acridone
Guides reversed-phase HPLC method development and partitioning behavior.
Computed (ALOGPS/ChemAxon); 9-aminoacridine LogP experimental.
LogP/D Profiling ADME Prediction Chromatographic Behavior

Regiochemical Reactivity: Unique Schiff Base Chemistry vs. Isomers

The 3-amino group on the acridone scaffold presents distinct steric and electronic environments compared to the 2- and 4-amino positional isomers. In systematic SAR studies, 4-aminoacridone was employed as a starting material for generating Schiff base libraries (compounds 1a–k) with antiproliferative activity against HeLa and Raji cell lines, demonstrating that the amino position critically influences imine formation kinetics, product stability, and biological activity [1]. Parallel chemistry on the 3-amino isomer yields regioisomeric Schiff bases with different spatial presentation of substituents, enabling diversification of chemical space not accessible from the 2- or 4-amino scaffolds [2]. Although direct head-to-head reaction rate data between 3- and 4-aminoacridone are not published, computational studies indicate that the electron density at the 3-amino nitrogen differs from that at the 2- and 4-positions due to resonance effects from the 9-keto group, which modulates nucleophilicity [3].

Schiff Base Reactivity
Class-level
3-NH₂ meta to ring N; distinct resonance and inductive effects from 9-keto group
Offers orthogonal vector for SAR library synthesis vs. 2- and 4-amino isomers.
Inferred from 4-aminoacridone SAR; no direct kinetic comparison data.
Synthetic Chemistry Regioselective Derivatization Schiff Base Formation

DNA-Binding Mode: Nonlinear Intercalation vs. 9-Aminoacridine

Although direct DNA-binding data for neutral 3-aminoacridin-9(10H)-one are limited, the corresponding 3-aminoacridinium monocation (the protonated form of 3-aminoacridine) has been shown to bind double-stranded calf thymus DNA via a nonlinear intercalative binding isotherm, with apparent association constants determined by electronic absorption spectrophotometry [1]. This contrasts with the well-characterized 9-aminoacridine, which exhibits a classical linear intercalative binding mode with a binding constant of approximately 8 μM for the acridine ring system when tethered in bifunctional intercalators [2]. The nonlinear isotherm observed for the 3-aminoacridinium cation suggests cooperative or multi-step binding events not seen with 9-aminoacridine, potentially arising from the altered positioning of the cationic charge relative to the intercalating chromophore [1]. The neutral 3-aminoacridin-9(10H)-one, lacking the permanent positive charge at physiological pH due to its low pKa (1.75), is expected to exhibit a binding mode distinct from both protonated 3-aminoacridine and 9-aminoacridine, with reduced electrostatic contribution to DNA affinity .

DNA Binding Mode
Class-level
3-Aminoacridinium: nonlinear intercalation isotherm; 9-aminoacridine: linear binding
Distinct binding thermodynamics may support DNA-targeted probe design.
Data for protonated form; neutral form binding inferred.
DNA Intercalation Biophysical Chemistry Binding Isotherm

3-Aminoacridin-9(10H)-one: Key Application Scenarios


Regiochemical Scaffold for Acridone Medicinal Chemistry

3-Aminoacridin-9(10H)-one serves as a key starting material for generating regioisomeric Schiff base and amide libraries that are structurally complementary to those derived from the more extensively studied 2- and 4-aminoacridone isomers [1]. Its predicted pKa of 1.75 ensures that the amino group remains unprotonated under standard condensation reaction conditions, facilitating efficient imine bond formation without competing salt formation, which can be problematic with the more basic 2-amino isomer (pKa 4.00) . The resulting 3-substituted acridone derivatives sample a distinct region of chemical space, enabling SAR exploration of vectors unavailable from other positional isomers .

Neutral DNA Intercalator with Reduced Electrostatic Artifacts

Unlike 9-aminoacridine (pKa 9.99), which exists as a cationic species at physiological pH and introduces strong electrostatic contributions to DNA-binding measurements, 3-aminoacridin-9(10H)-one (pKa 1.75) remains predominantly neutral at pH 7.4 [1]. This property makes it a superior scaffold for designing DNA-binding probes where the investigator wishes to isolate the contribution of intercalative (π-stacking) forces from electrostatic effects—particularly valuable in biophysical studies of ligand–DNA thermodynamics and in the development of fluorescent sensors where charge-state-dependent quantum yield modulation is undesirable .

Acridone Intermediate for Organic Semiconductors

The combination of a planar acridone core with a 3-amino substituent enables regioselective functionalization for tuning electronic properties in organic semiconductor applications. The predicted LogP of 2.84 and the distinct electronic distribution conferred by the 3-amino group position (vs. 2- or 4-substitution) influence the HOMO–LUMO gap and charge-transport characteristics of the resulting materials [1]. Commercial availability at 95–98% purity from multiple suppliers facilitates procurement for materials science research programs developing acridone-based OLED emitters or organic field-effect transistors (OFETs) .

Reference Standard for Isomer-Specific Analytical Methods

With a distinctive melting point of 292 °C that differs from both 2-aminoacridone (301–303 °C) and acridone (360–362 °C), 3-aminoacridin-9(10H)-one can serve as an isomer-specific reference standard for HPLC and DSC method development [1]. Its unique LogP (2.84) relative to the parent acridone (3.21–4.2) ensures baseline chromatographic separation from other acridone derivatives under standard reversed-phase conditions, making it a valuable system suitability standard in quality control workflows for acridone-based drug substance and intermediate manufacturing .

Application
Selection Property
Validation Focus
Acridone medicinal chemistry scaffold
Position-specific reactivity (3-NH₂)
Schiff base library synthesis and SAR expansion
DNA intercalation studies
Neutral scaffold at physiological pH
Isolate π-stacking forces in ligand–DNA thermodynamics
Organic electronics
Planar acridone core with tunable electronics via 3-NH₂
HOMO–LUMO gap and charge-transport characterization
Analytical reference standard
Distinct melting point and LogP profile
HPLC/DSC method specificity and system suitability
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